
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- is a chemical compound with the molecular formula C10H8N4O It is a derivative of malononitrile, where the hydrogen atoms are replaced by a (4-methoxy-2-methylphenyl)hydrazono group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- typically involves the reaction of malononitrile with (4-methoxy-2-methylphenyl)hydrazine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization from a suitable solvent .
Industrial Production Methods
In an industrial setting, the production of Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions remain similar, but the process is optimized for higher yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts such as palladium or platinum, and are carried out under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement of oxidative stress and apoptosis pathways .
Comparación Con Compuestos Similares
Similar Compounds
Malononitrile: The parent compound, which lacks the (4-methoxy-2-methylphenyl)hydrazono group.
(4-Methoxyphenyl)hydrazono derivatives: Compounds with similar hydrazono groups but different substituents on the phenyl ring.
Uniqueness
Malononitrile, (4-methoxy-2-methylphenyl)hydrazono- is unique due to the presence of both the malononitrile and (4-methoxy-2-methylphenyl)hydrazono moieties, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
101756-35-8 |
|---|---|
Fórmula molecular |
C11H10N4O |
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-[(4-methoxy-2-methylphenyl)hydrazinylidene]propanedinitrile |
InChI |
InChI=1S/C11H10N4O/c1-8-5-10(16-2)3-4-11(8)15-14-9(6-12)7-13/h3-5,15H,1-2H3 |
Clave InChI |
DNEMFBSWTYHHKZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)NN=C(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


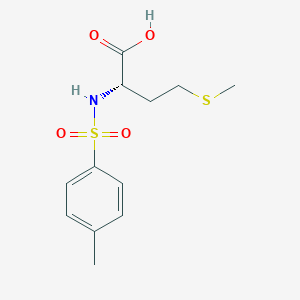
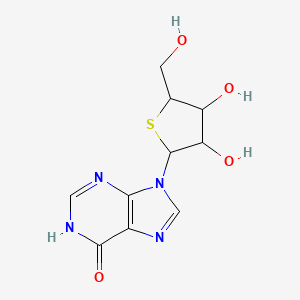
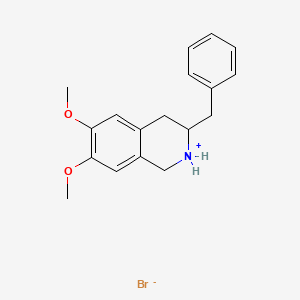
![Tris[2-(2-methoxypropoxy)propyl] borate](/img/structure/B13751175.png)
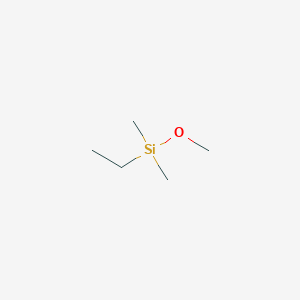
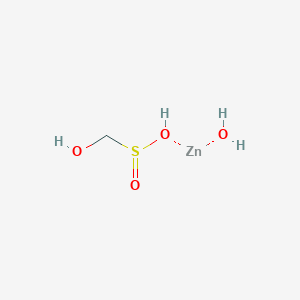
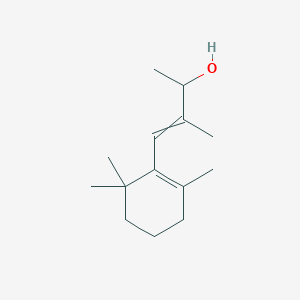

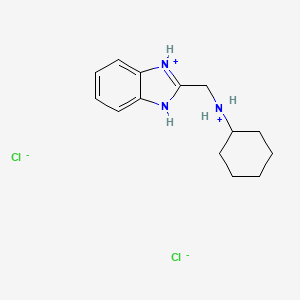

-methanone](/img/structure/B13751217.png)

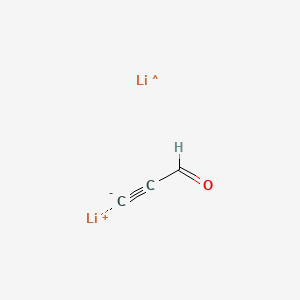
![1-[2-(2-fluoroethoxy)ethoxy]butane](/img/structure/B13751243.png)
